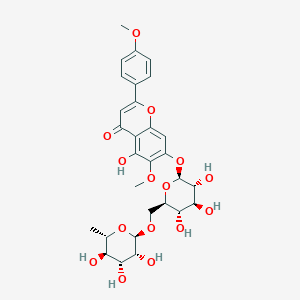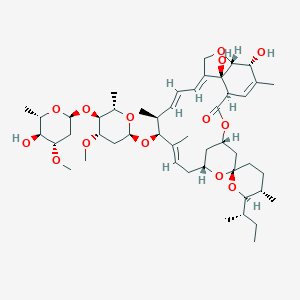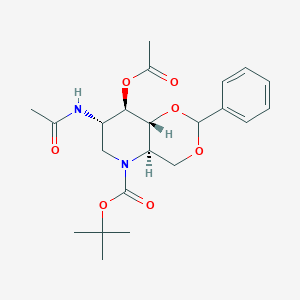
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Vue d'ensemble
Description
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, otherwise known as DIPH, is a phenol derivative with a wide range of scientific and medical applications. DIPH is used in the synthesis of various compounds for research and industrial purposes, and has shown promise in biochemical and physiological studies.
Applications De Recherche Scientifique
Biological Significance and Spectroscopic Studies : The molecule 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a related compound, is recognized for its biological importance as an alkylaminophenol. It has been subjected to theoretical and experimental investigations, including synthesis, spectroscopic studies (FTIR, UV, NMR), and nonlinear optics (NLO) analysis, highlighting its potential in various scientific fields (Ulaş, 2021).
Stimulation of DNA Synthesis : Research has shown that compounds like Isoproterenol and its analogs, which bear structural similarities to the mentioned compound, require hydroxyl groups on the phenyl ring. These groups are crucial for stimulating DNA synthesis and cell division in specific biological systems, such as mouse salivary glands (Labows, Swern, & Baserga, 1971).
Pharmaceutical Application in Overactive Bladder Treatment : The compound has been utilized in the synthesis of fesoterodine, a muscarinic antagonist used in treating overactive bladder. This is achieved through an amine-promoted Friedel–Crafts alkylation of cinnamaldehyde with 4-hydroxymethyl phenol, demonstrating its significance in pharmaceutical manufacturing (Dirat et al., 2011).
Optical Device Applications : A study on novel chalcone derivative compounds, which may include similar structural features, revealed their potential for use in optical devices. These compounds exhibit a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for applications such as optical limiters (Rahulan et al., 2014).
Catalytic and Synthetic Chemistry : In catalytic and synthetic chemistry, compounds structurally related to 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol have been synthesized and studied for various applications. This includes the selective synthesis of 4-(Hydroxymethyl)phenol from phenol and formaldehyde using hydroxypropyl cyclodextrins as catalysts, showcasing its utility in fine chemical synthesis (Komiyama, 1989).
Propriétés
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432981 | |
| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200801-70-3 | |
| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the intermediates described in the research for the development of urinary incontinence treatments?
A: The research papers highlight the synthesis of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and its potential use as an intermediate in the development of new drugs for urinary incontinence [, ]. While the specific mechanisms of action are not discussed, the presence of the diisopropylamino group suggests potential activity on muscarinic receptors, which are known to be involved in bladder control [].
Q2: What is a prodrug, and how does the research suggest this compound might be utilized in this context?
A: A prodrug is an inactive or less active precursor of a drug that is converted to its active form within the body. The research suggests that this compound could serve as an intermediate in the synthesis of prodrugs [, ]. This implies that chemical modifications to this compound could be made to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, ultimately leading to a more effective treatment for urinary incontinence.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)



![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)



![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)



![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)